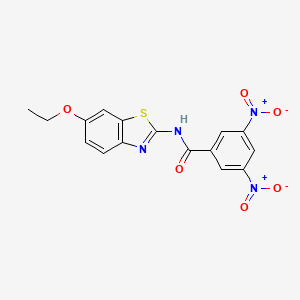

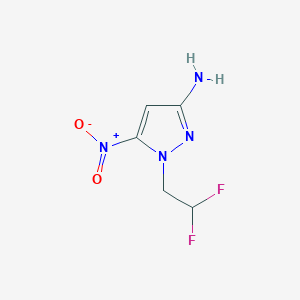

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide” is a chemical compound with a linear formula of C27H19N5O7S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The product is provided to early discovery researchers, and Sigma-Aldrich does not collect analytical data for this product .

科学的研究の応用

Synthesis of Dispersed Azo Dyes

A series of benzothiazole based dispersed azo compounds were synthesized by diazotization of benzothiazole derivatives coupling with antipyrine through traditional electrophilic substitution reaction . These compounds are widely used in various fields like organic light emitting diodes (OLEDs), supercapacitors, sensors, electrochemical studies and molecular switches .

Antimicrobial Activities

The synthesized azo dyes were evaluated for their in vitro antimicrobial activities against various bacterial and fungal strains . The results showed potent antimicrobial activities compared with the reference compound .

Anticancer Activities

The in vitro anticancer activity of all the synthesized azo dyes was performed against different human cancer cell lines such as A549, K562 and MDA-MB-231 by using MTT assay .

Molecular Docking Studies

Molecular docking studies have been performed and results showed the possible interaction between the synthesized chemical compound and the receptor .

Synthesis of Aminothiazole Schiff Base Ligands

New aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde .

Antioxidant Activities

The antioxidant activity, evaluated as DPPH and ferric reducing power, gave the highest inhibition (%) as 72.0 0.11% (IC50 = 144 0.11 L) and 66.3% (IC50 = 132 0.11 L) for compounds .

Biological Studies

The synthetic heterocyclic azo-benzene called azo dyes was used broadly in various biological studies including antibacterial, antifungal, antioxidant and antiviral activities .

Industrial Applications

Azo dyes having heterocyclic ring leads to several industrial applications such as polyester fibers, nonlinear optical (NLO) systems, sensitized solar cells and liquid crystalline display .

Safety and Hazards

将来の方向性

“N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide” is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It is provided to early discovery researchers, indicating its potential use in future scientific research . Other related compounds are being explored in various fields like pharmaceutical chemistry , indicating potential future directions for this compound as well.

特性

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O6S/c1-2-26-12-3-4-13-14(8-12)27-16(17-13)18-15(21)9-5-10(19(22)23)7-11(6-9)20(24)25/h3-8H,2H2,1H3,(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPMQIRCRXDMAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3007689.png)

![7-chloro-6-methyl-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-4-one](/img/structure/B3007692.png)

![5-ethoxy-1-methyl-3-(2-oxo-2-piperidinoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3007694.png)

![6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)nicotinamide](/img/structure/B3007701.png)

![N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide](/img/structure/B3007704.png)

![2-Chloro-N-[1-(oxan-4-yl)propan-2-yl]acetamide](/img/structure/B3007705.png)

![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B3007709.png)

![N-[2-(2-nitroethyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3007712.png)